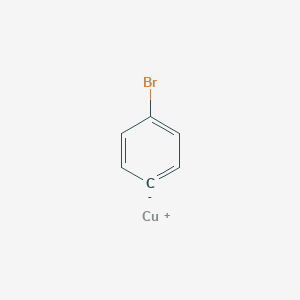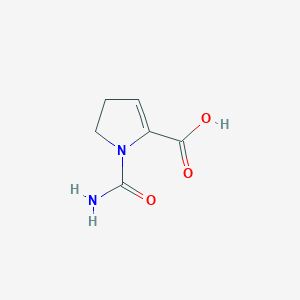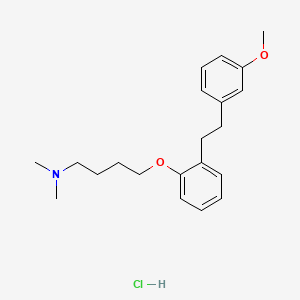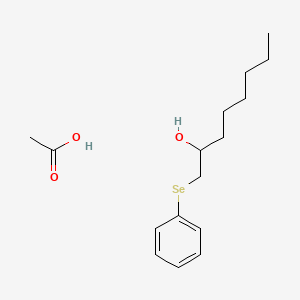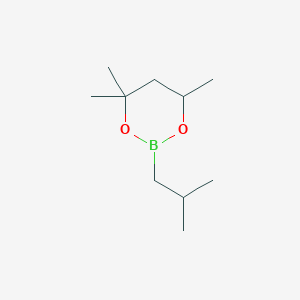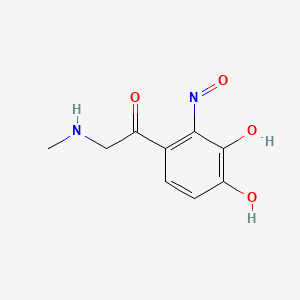
3',4'-Dihydroxy-2'-nitroso-2-(methylamino)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone is an organic compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes both hydroxyl and nitroso functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone typically involves multi-step organic reactions. One common method includes the nitration of 3’,4’-dihydroxyacetophenone followed by the introduction of a methylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Types of Reactions:
Oxidation: The hydroxyl groups in 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone can undergo oxidation to form quinones.
Reduction: The nitroso group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Introduction of halogens or other electrophiles onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone involves its interaction with various molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Adrenalone hydrochloride: Shares structural similarities but differs in functional groups.
Norepinephrine: Similar in having hydroxyl groups but lacks the nitroso group.
Epinephrine: Contains similar aromatic structure but has different substituents.
Uniqueness: 3’,4’-Dihydroxy-2’-nitroso-2-(methylamino)acetophenone is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in related compounds, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
65561-71-9 |
|---|---|
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1-(3,4-dihydroxy-2-nitrosophenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H10N2O4/c1-10-4-7(13)5-2-3-6(12)9(14)8(5)11-15/h2-3,10,12,14H,4H2,1H3 |
InChI-Schlüssel |
QAAUWVKIJNJMRO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)C1=C(C(=C(C=C1)O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


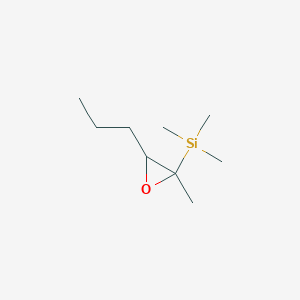
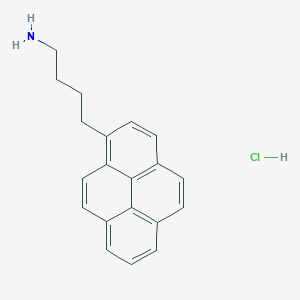
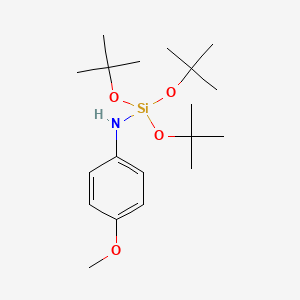
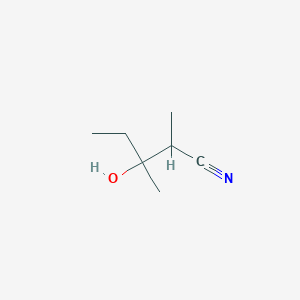


![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
